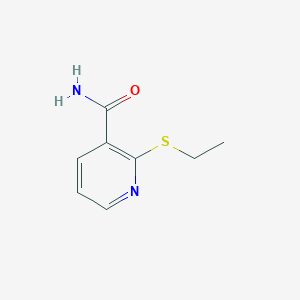

2-(Ethylthio)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-2-12-8-6(7(9)11)4-3-5-10-8/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWIQWINOZESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379084 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-27-0 | |

| Record name | 2-(ethylthio)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethylthio Nicotinamide

Established Synthetic Pathways for 2-(Ethylthio)nicotinamide

The most established and logical synthetic route to this compound involves a multi-step process that begins with a substituted nicotinic acid and culminates in the final amide product. This pathway is predicated on well-understood reactions in heterocyclic chemistry.

Precursor Compounds and Starting Materials

The synthesis of this compound logically commences from readily available precursors. The primary starting material for introducing the ethylthio group is typically a nicotinic acid derivative bearing a suitable leaving group at the 2-position.

Key Precursors and Starting Materials:

2-Chloronicotinic Acid: This is a crucial starting material. The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution, making it an ideal site for introducing the ethylthio moiety. atlantis-press.comresearchgate.netsemanticscholar.org 2-Chloronicotinic acid can itself be synthesized from nicotinic acid via oxidation to the N-oxide followed by chlorination with reagents like phosphorus oxychloride (POCl₃). patsnap.com

Sodium Ethanethiolate (NaSEt) or Ethanethiol (B150549) (EtSH): This reagent serves as the source of the ethylthio group. It acts as a potent sulfur nucleophile that displaces the chloro group from the pyridine ring.

2-(Ethylthio)nicotinic Acid: This compound is the direct precursor to the final product. a1prolab.com It is formed by the reaction of 2-chloronicotinic acid with an ethanethiol source. It is also commercially available, which can shorten the synthetic sequence. a1prolab.com

Ammonia (B1221849) or an Ammonia Source: Required for the final step of converting the carboxylic acid group of 2-(ethylthio)nicotinic acid into the primary amide (nicotinamide).

| Compound Role | Compound Name | Starting Material/Intermediate |

|---|---|---|

| Initial Substrate | 2-Chloronicotinic Acid | Starting Material |

| Nucleophile Source | Sodium Ethanethiolate | Reagent |

| Direct Precursor | 2-(Ethylthio)nicotinic Acid | Intermediate |

| Amidation Source | Ammonia | Reagent |

Reaction Conditions and Catalysis in Synthesis

The transformation of precursors into this compound involves distinct reaction stages, each with specific conditions.

Step 1: Synthesis of 2-(Ethylthio)nicotinic Acid

This step is a nucleophilic aromatic substitution (SNAr). The reaction involves displacing the chloride from 2-chloronicotinic acid with ethanethiolate. Pyridine rings are electron-deficient, which facilitates this type of attack, especially with an activating group like a carboxylic acid present. uomustansiriyah.edu.iq

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), which can solvate the sodium ethanethiolate and facilitate the reaction. The presence of a non-nucleophilic base like triethylamine (B128534) may be used if starting from ethanethiol instead of its pre-formed salt. researchgate.net The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate.

Step 2: Amidation of 2-(Ethylthio)nicotinic Acid

The conversion of the carboxylic acid to a primary amide is a standard organic transformation. Several methods exist:

Acid Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.commdpi.com This intermediate is then reacted with an excess of ammonia (aqueous or gaseous) to form the amide.

Direct Coupling: Modern coupling agents can facilitate the direct formation of the amide bond without isolating the acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) are commonly used. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a greener alternative. Lipases, such as Novozym® 435, can catalyze the amidation of nicotinic acid esters (which can be formed from the acid) with an amine source under mild conditions. nih.gov

There is generally no requirement for catalysis in the nucleophilic substitution step, as the pyridine ring is sufficiently activated. For the amidation step, coupling agents act as activators rather than catalysts in the traditional sense, as they are consumed stoichiometrically. nih.gov Enzymatic methods, however, rely on true catalysis. nih.gov

Purification and Isolation Techniques

After synthesis, isolating the pure this compound from reaction byproducts and unreacted starting materials is essential. Standard laboratory techniques are employed.

Extraction: Following the reaction, a liquid-liquid extraction is often used to separate the product from inorganic salts and highly polar impurities. The choice of solvents depends on the product's solubility and the nature of the impurities.

Crystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: For more challenging purifications or to isolate highly pure material, column chromatography is used. A silica (B1680970) gel stationary phase is typical, with an eluent system (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether) chosen to effectively separate the target compound from impurities. mdpi.com

Novel Synthetic Approaches and Derivatization Strategies

Beyond the established linear synthesis, modern organic chemistry offers more advanced and efficient methods for creating and modifying complex molecules like this compound.

Multi-component Reactions for Nicotinamide (B372718) Scaffold Modification

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. researchgate.net

Several MCRs have been developed for the synthesis of substituted nicotinic acid and nicotinamide derivatives. scite.aibohrium.com For example, a three-component condensation of an aldehyde, an active methylene (B1212753) compound (like cyanothioacetamide), and an enamino ketone can lead to highly functionalized pyridine rings. researchgate.net While a direct MCR synthesis of this compound has not been specifically reported, these methodologies provide a powerful platform for creating diverse nicotinamide scaffolds that could potentially be adapted or further modified to include the 2-ethylthio group.

Introduction of the Ethylthio Moiety

The introduction of the ethylthio group onto the nicotinamide core is the defining chemical transformation in the synthesis of this molecule. The nucleophilic aromatic substitution of a 2-halopyridine derivative is the most direct and widely applicable method. acsgcipr.org

Alternative Strategies:

From Pyridine-2(1H)-thione: An alternative precursor is the tautomeric pyridine-2(1H)-thione derivative of nicotinic acid or nicotinamide. This compound can be S-alkylated using an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base.

Metal-Catalyzed Cross-Coupling: While less common for this specific transformation, palladium- or copper-catalyzed cross-coupling reactions between a 2-halopyridine and a sulfur nucleophile represent a modern approach to C-S bond formation. acsgcipr.org These methods can offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

These novel approaches highlight the ongoing evolution of synthetic chemistry, aiming for greater efficiency, milder conditions, and the ability to rapidly generate analogues for further research.

Functionalization of the Nicotinamide Amide Group

The primary amide functionality of the nicotinamide moiety in this compound is a key site for synthetic modification, allowing for its conversion into several other important functional groups. Standard organic transformations can be applied to alter the amide, thereby modifying the compound's chemical properties.

One of the most fundamental reactions is the hydrolysis of the amide to its corresponding carboxylic acid, 2-(ethylthio)nicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with aqueous sodium hydroxide, which drives the reaction to completion by forming the sodium salt of the carboxylic acid. google.comgoogle.com

Conversely, the amide can undergo dehydration to form the corresponding nitrile, 2-(ethylthio)nicotinonitrile. This reaction removes the elements of water from the primary amide and is typically carried out using potent dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). wikipedia.orgnih.gov

Another significant transformation is the Hofmann rearrangement , which converts the primary amide into a primary amine with one less carbon atom. This reaction proceeds via an isocyanate intermediate when treated with reagents like bromine in an aqueous solution of sodium hydroxide. wikipedia.orgchemistrytalk.org This would yield 2-(ethylthio)pyridin-3-amine from this compound.

The following table summarizes these key functionalization reactions.

| Transformation | Reagents | Product | Product Structure |

|---|---|---|---|

| Hydrolysis | NaOH(aq), Δ | 2-(Ethylthio)nicotinic acid |  |

| Dehydration | P₂O₅ or SOCl₂, Δ | 2-(Ethylthio)nicotinonitrile |  |

| Hofmann Rearrangement | Br₂, NaOH(aq) | 2-(Ethylthio)pyridin-3-amine |  |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the ethylthio group, and the nicotinamide side chain. These features provide multiple sites for both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Reactions

The pyridine ring in nicotinamide derivatives is generally electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. wikipedia.org However, the nitrogen atom itself is nucleophilic and can react with electrophiles. A common reaction is N-oxidation, which forms the corresponding N-oxide. orgsyn.orgnih.gov It can also be alkylated to form pyridinium (B92312) salts.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). The ethylthio group at the C2 position can potentially act as a leaving group in the presence of strong nucleophiles under forcing conditions, a reactivity pattern observed in related 2-thiopyridines. chemrxiv.orgscispace.com

The sulfur atom of the ethylthio group is a soft nucleophile due to its lone pairs of electrons and can react with various soft electrophiles, such as alkyl halides, in S-alkylation reactions to form sulfonium (B1226848) salts.

Oxidation and Reduction Pathways

The this compound molecule possesses several sites that are susceptible to oxidation and reduction reactions.

Oxidation Pathways

The ethylthio group is readily oxidized. Controlled oxidation, often using mild oxidants like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA), can selectively convert the sulfide (B99878) to the corresponding 2-(ethylsulfinyl)nicotinamide (a sulfoxide). nih.gov The use of stronger oxidizing conditions or a stoichiometric excess of the oxidant leads to further oxidation to 2-(ethylsulfonyl)nicotinamide (a sulfone). organic-chemistry.orgresearchgate.net

Another key oxidation site is the pyridine ring nitrogen. Treatment with an oxidizing agent such as hydrogen peroxide in glacial acetic acid yields the This compound N-oxide . orgsyn.orgnih.gov

Reduction Pathways

The nicotinamide ring is a well-known participant in biological redox chemistry as part of the NAD⁺/NADH coenzyme system. wikipedia.org This transformation involves the reduction of the pyridinium ring by a hydride (H⁻) equivalent, typically at the C4 position, to yield a dihydropyridine (B1217469). brainly.comlibretexts.org Chemical reduction of this compound can be achieved using reducing agents like sodium dithionite (B78146) or sodium borohydride, which can produce a mixture of dihydropyridine isomers. acs.org

For a more complete reduction, the amide group can be converted to an amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reaction transforms the carboxamide into an aminomethyl group, yielding (2-(ethylthio)pyridin-3-yl)methanamine. chemistrytalk.org

The table below details the primary oxidation and reduction reactions of the compound.

| Reaction Type | Reactive Site | Reagent(s) | Product Name |

|---|---|---|---|

| Oxidation | Ethylthio Group (S) | H₂O₂ (1 eq.), CH₃COOH | 2-(Ethylsulfinyl)nicotinamide |

| Oxidation | Ethylthio Group (S) | H₂O₂ (>2 eq.) or KMnO₄ | 2-(Ethylsulfonyl)nicotinamide |

| Oxidation | Pyridine Nitrogen (N) | H₂O₂, CH₃COOH | This compound N-oxide |

| Reduction | Pyridine Ring | NaBH₄ or Na₂S₂O₄ | 2-(Ethylthio)-1,4-dihydronicotinamide |

| Reduction | Amide Group | LiAlH₄ | (2-(Ethylthio)pyridin-3-yl)methanamine |

Thermal and Photochemical Transformations

Thermal Transformations

Nicotinamide derivatives exhibit moderate to high thermal stability. Studies on nicotinamide show it is stable until its melting point of approximately 129°C, after which decomposition and volatilization occur. researchgate.net At higher temperatures, such as 85°C and above, related structures like NAD⁺ undergo thermal degradation primarily through the cleavage of the glycosidic bond to release nicotinamide. researchgate.netnih.gov By analogy, this compound is expected to be stable under typical laboratory conditions but may degrade at elevated temperatures, potentially through cleavage of the C-S bond or decomposition of the amide side chain.

Photochemical Transformations

The nicotinamide moiety is photochemically active. It can absorb UV radiation and participate in photochemical reactions, often acting as an electron acceptor. nih.govnih.gov This property is harnessed in dermatological applications where nicotinamide provides photoprotection to skin cells. rsc.orgsigmaaldrich.com It is plausible that this compound would exhibit similar photochemical behavior, absorbing UV light and potentially undergoing transformations such as radical reactions or rearrangements upon prolonged irradiation.

Computational and Theoretical Investigations of 2 Ethylthio Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively govern the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on electron density rather than a complex wave function. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.gov For compounds structurally related to 2-(Ethylthio)nicotinamide, such as 2-(methylthio)nicotinic acid, DFT has been employed to analyze molecular conformations, structures, and vibrational properties. researchgate.netresearchgate.netcrossref.org

Applications of DFT, typically using the B3LYP functional with a basis set like 6-311G(d,p), would allow for the optimization of the this compound geometry to its lowest energy state. From this optimized structure, various properties can be calculated. researchgate.net These include the determination of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the structure. researchgate.net The table below shows typical geometric parameters that could be predicted for this compound based on DFT studies of analogous molecules.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-S Bond Length | Bond distance between the pyridine (B92270) ring carbon and the sulfur atom. | ~1.77 Å |

| S-C (ethyl) Bond Length | Bond distance between the sulfur atom and the ethyl group carbon. | ~1.82 Å |

| C=O Bond Length | Bond distance of the carbonyl group in the amide side chain. | ~1.23 Å |

| C-N (amide) Bond Length | Bond distance of the C-N bond in the amide side chain. | ~1.36 Å |

| C-S-C Bond Angle | The angle formed by the thioether linkage. | ~102° |

| Pyridine Ring Angles | Internal bond angles of the pyridine ring. | ~119-124° |

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of spatial and energetic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

For this compound, analysis of its frontier molecular orbitals would reveal the distribution of electron density. The HOMO is likely to be located over the electron-rich sulfur atom and pyridine ring, indicating these are potential sites for electrophilic attack. The LUMO may be distributed over the electron-deficient carbonyl group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack. From the HOMO and LUMO energies, several electronic descriptors can be calculated to quantify reactivity. rsc.org These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface, identifying positive (electron-poor) and negative (electron-rich) regions that are crucial for intermolecular interactions. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

Molecular Modeling and Docking Studies of this compound and Analogs

Molecular modeling and docking are computational techniques used to predict how a ligand (such as a drug molecule) binds to a macromolecular target, typically a protein. elifesciences.orgbiorxiv.orgresearchgate.net These methods are essential in structure-based drug design for predicting binding affinities and orientations of a molecule within a protein's active site. drughunter.comnist.gov

Molecular docking simulations are performed to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For analogs of this compound, docking studies have been used to explore their interactions with various enzymes. For instance, nicotinamide (B372718) derivatives have been docked into the active sites of targets like VEGFR-2 and succinate (B1194679) dehydrogenase to understand their inhibitory mechanisms. researchgate.netnih.gov

A typical docking study of this compound would involve placing the molecule into the binding pocket of a target protein and using a scoring function to evaluate different poses. The analysis of the best-scoring poses reveals key intermolecular interactions, such as:

Hydrogen Bonds: The amide group (-CONH2) of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the protein's active site. The pyridine nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The ethyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. researchgate.net

Pi-stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine.

These interactions are crucial for the stability of the ligand-protein complex. nih.govnih.gov Docking studies on related thioether-containing compounds and nicotinamide analogs have successfully identified key binding residues and have been instrumental in explaining their biological activity. uludag.edu.trresearchgate.netnih.gov

| Target Enzyme (Example) | Ligand | Key Interacting Residues (Hypothetical) | Interaction Type | Docking Score (kcal/mol) |

|---|---|---|---|---|

| Enzyme X | This compound | Asp123 | Hydrogen Bond (Amide NH) | -8.5 |

| Phe256 | Pi-Stacking (Pyridine Ring) | |||

| Leu89, Val145 | Hydrophobic (Ethyl Group) | |||

| Enzyme Y | Nicotinamide Analog | Ser201 | Hydrogen Bond (Carbonyl O) | -7.9 |

| Tyr220 | Pi-Stacking |

Molecules are not static; they are flexible and can adopt various shapes or conformations. columbia.edu Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comorganicchemistrytutor.com For a flexible molecule like this compound, rotation around single bonds, particularly the C-S and S-C bonds of the ethylthio group, can lead to different conformers. acs.orgnih.gov

Computational methods can be used to explore the potential energy surface of the molecule to identify stable, low-energy conformations. acs.orgnih.gov Studies on similar molecules containing ethylthio groups have shown the existence of multiple stable conformers, such as gauche and anti forms, which can have different energies and polarities. acs.orgnih.gov Understanding which conformations are energetically favorable is critical, as the bioactive conformation (the shape the molecule adopts when it binds to its target) must be accessible.

Binding mode prediction aims to identify the most likely orientation and conformation of a ligand within a protein's active site. nist.gov This goes beyond simple docking by often incorporating more advanced techniques like molecular dynamics (MD) simulations, which simulate the movement of atoms over time, providing a more dynamic and realistic view of the binding process. acs.org Predicting the correct binding mode is a crucial step for accurately estimating binding affinity and for guiding the design of more potent analogs. elifesciences.orgnist.gov

| Conformer | Dihedral Angle (Cring-C-S-Cethyl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Gauche-1 (g1) | ~60° | 0.00 (most stable) | A staggered conformation often stabilized by intramolecular interactions. |

| Gauche-2 (g2) | ~-60° | +0.5 | Another staggered conformation, slightly higher in energy. |

| Anti | ~180° | +1.2 | A staggered conformation where the groups are furthest apart. |

| Eclipsed | ~0°, 120° | > +3.0 | High-energy conformations due to steric hindrance, act as rotational barriers. |

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and understand which molecular properties are most important for their biological function. frontiersin.orgfrontiersin.org

A QSAR study on a series of this compound derivatives would involve several steps. First, a dataset of compounds with varying substituents on the pyridine ring or ethylthio group would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme) would be measured. nih.govmdpi.com Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. frontiersin.org A statistically robust QSAR model can then be used to predict the activity of novel derivatives, guiding the synthesis of more potent compounds. researchgate.netnih.govmdpi.com

| Compound | Substituent (R) | LogP | Dipole Moment (Debye) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|---|

| 1 | -H | 1.85 | 3.5 | 5.20 | 5.25 |

| 2 | 4-Cl | 2.56 | 2.1 | 5.95 | 5.90 |

| 3 | 4-OCH3 | 1.78 | 4.1 | 5.45 | 5.51 |

| 4 | 4-NO2 | 1.90 | 1.5 | 6.30 | 6.28 |

| 5 | 5-F | 1.99 | 2.8 | 5.60 | 5.63 |

Theoretical Prediction of Absorption, Distribution, Metabolism (ADM) Properties

Following a comprehensive search of scientific literature and databases, no specific studies detailing the theoretical prediction of the Absorption, Distribution, and Metabolism (ADM) properties for the compound this compound were found. Computational and in silico ADM predictions are crucial in the early stages of drug discovery to forecast the pharmacokinetic profile of a compound. However, it appears that this compound has not been the subject of such published research, or the data is not publicly available.

Therefore, detailed research findings and data tables concerning the computationally predicted ADM properties of this compound cannot be provided at this time.

Coordination Chemistry of 2 Ethylthio Nicotinamide

2-(Ethylthio)nicotinamide as a Ligand in Metal Complexes

This compound possesses several potential coordination sites, making it a versatile ligand for forming complexes with various transition metals. Its behavior is largely inferred from studies on nicotinamide (B372718) and organic thio-compounds.

Based on its structure, this compound can coordinate to metal centers in several ways:

Monodentate Coordination: The most common coordination mode for nicotinamide and its derivatives involves the nitrogen atom of the pyridine (B92270) ring. publisher.agencynih.gov This is due to the high electron density and accessibility of the nitrogen lone pair. In complexes with Zn(II), for instance, nicotinamide has been shown to coordinate as a monodentate ligand via the pyridine nitrogen. lew.ro

Bidentate Coordination: The molecule could potentially act as a bidentate ligand, forming a chelate ring. This could occur through:

N, O-chelation: Coordination involving the pyridine nitrogen and the carbonyl oxygen of the amide group.

N, S-chelation: Coordination involving the pyridine nitrogen and the sulfur atom of the ethylthio group. Heterocyclic thioamides are known to act as bidentate ligands using both sulfur and nitrogen atoms as donors. researchgate.net

Bridging Ligand: Like nicotinamide, this compound could act as a bridging ligand, connecting two metal centers. publisher.agency This could happen if the pyridine nitrogen binds to one metal ion while the amide oxygen or the thioether sulfur binds to another.

The preferred coordination mode will depend on several factors, including the nature of the metal ion (following principles like the Hard-Soft Acid-Base theory), the other ligands present in the coordination sphere, and the reaction conditions.

The synthesis of transition metal complexes with this compound is expected to follow well-established general procedures for N-donor and S-donor ligands. A typical synthetic route involves the direct reaction of a metal salt with the ligand in a suitable solvent.

A general procedure would be:

Dissolving the this compound ligand in an appropriate solvent, often an alcohol such as ethanol (B145695) or methanol.

Adding a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates) to the ligand solution, typically in a specific molar ratio (e.g., 1:1 or 1:2 metal-to-ligand). rdd.edu.iq

The reaction mixture is often stirred and may be heated under reflux to ensure the completion of the reaction. nih.gov

Upon cooling or solvent evaporation, the resulting solid complex is isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The crystallization of the final product can be achieved by slow evaporation of the solvent or by layering a less polar solvent over the reaction mixture. The composition and structure of the synthesized compounds are then confirmed through various analytical and spectroscopic techniques. publisher.agency

The formation of a coordination complex between a metal ion and this compound can be confirmed by observing shifts in the characteristic signals in various spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the ligand's coordination sites. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding are expected. For nicotinamide complexes, coordination through the pyridine nitrogen is confirmed by shifts in the ring vibration bands. nih.gov

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the ligand's structure in solution. Upon complexation, the chemical shifts of protons and carbons near the coordination site are affected. For example, the protons on the pyridine ring would likely experience a downfield shift if the pyridine nitrogen is involved in bonding to the metal. lew.ro

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal center, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion. hacettepe.edu.tr

Table 1: Expected Spectroscopic Shifts for this compound upon Coordination

| Spectroscopic Technique | Functional Group | Observation in Free Ligand | Expected Change Upon Metal Coordination |

|---|---|---|---|

| Infrared (IR) | Pyridine Ring | Characteristic ring stretching vibrations | Shift to higher frequencies (blue shift) upon N-coordination. |

| Amide C=O | ν(C=O) stretch | Shift to lower frequencies (red shift) if O is coordinated. | |

| Amide N-H | ν(N-H) stretch | Shift in position if involved in hydrogen bonding or coordination. | |

| ¹H NMR | Pyridine-H | Aromatic protons at characteristic chemical shifts. | Downfield shift of protons adjacent to the N-donor atom. |

| ¹³C NMR | Pyridine-C | Aromatic carbons at characteristic chemical shifts. | Shift in carbon signals of the pyridine ring, especially C2 and C6. |

| UV-Visible | Metal Center | N/A | Appearance of d-d transition bands in the visible region. |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in complexes of this compound are governed by the interaction between the metal's d-orbitals and the ligand's donor orbitals. The primary bonding interaction is the donation of a lone pair of electrons from a donor atom (such as the pyridine nitrogen or the thioether sulfur) to an empty orbital on the metal center, forming a coordinate covalent bond (sigma, σ bond).

The pyridine ring can also participate in pi (π) bonding. It can act as a π-acceptor, where electron density from the metal's filled d-orbitals is back-donated into the empty π* orbitals of the pyridine ring. This back-donation strengthens the metal-ligand bond and is common for transition metals in low oxidation states.

Computational methods, such as Density Functional Theory (DFT), are often employed to gain deeper insight into the electronic structure. nih.gov These calculations can help determine the molecular orbital energies, the nature of the frontier orbitals (HOMO and LUMO), and the charge distribution within the complex, providing a detailed picture of the metal-ligand bonding.

Reactivity and Catalytic Potential of this compound Metal Complexes

While specific catalytic applications for this compound complexes have not been reported, the features of the ligand suggest potential in several areas. The combination of a soft sulfur donor and a borderline nitrogen donor makes these complexes interesting candidates for catalysis.

Nicotinamide-based complexes have been investigated for their biological activity, which is often enhanced upon coordination to a metal ion. researchgate.net Furthermore, metal complexes containing pyridine-based ligands have shown catalytic activity in a variety of organic transformations. For example, nickel complexes have been used as catalysts for the fixation of carbon dioxide with epoxides to produce cyclic carbonates. rsc.org The presence of both a Lewis acidic metal center and Lewis basic sites on the ligand can facilitate such reactions.

The thioether group could also play a role in catalytic cycles, potentially by stabilizing different oxidation states of the metal center or by participating directly in substrate activation. The reactivity of the coordinated ligand itself might also be altered, opening pathways to new transformations.

Future Research Directions and Translational Perspectives

Emerging Methodologies in the Study of Nicotinamide (B372718) Derivatives

The study of nicotinamide derivatives, including 2-(Ethylthio)nicotinamide, is being propelled forward by innovative analytical and synthetic techniques. These emerging methodologies promise to provide a more detailed understanding of their properties and to streamline their creation for various applications.

Advanced Analytical Techniques: Modern analytical methods are crucial for the detailed characterization of nicotinamide derivatives. Techniques such as high-resolution mass spectrometry (HR-MS) and advanced nuclear magnetic resonance (NMR) spectroscopy are instrumental in confirming the structures of newly synthesized compounds. For sulfur-containing derivatives like this compound, these methods are vital for verifying the precise incorporation and chemical environment of the sulfur atom. mdpi.com Furthermore, the development of novel analytical reagents, such as propiolate esters, for the derivatization of thiols could lead to more sensitive and selective detection methods for thio-nicotinamide compounds in biological and environmental samples. semanticscholar.org The application of stable isotope labeling, for instance using deuterium-labeled nicotinamide precursors, coupled with liquid chromatography-tandem mass spectrometry, allows for the precise tracing of metabolic pathways and the quantification of NAD+ synthesis and breakdown, a methodology that could be adapted to study the metabolic fate of this compound. nih.gov

Innovative Synthetic Approaches: The synthesis of nicotinamide derivatives is continuously being refined to improve efficiency, yield, and sustainability. Recent advancements include the use of biocatalysis, employing enzymes like Novozym® 435 in continuous-flow microreactors to achieve green and concise synthesis routes. rsc.org Such methodologies offer milder reaction conditions and higher selectivity compared to traditional chemical synthesis. For thio-nicotinamide derivatives, methods for the efficient and controlled introduction of sulfur-containing functional groups are of particular interest. The development of novel catalysts and reagents for C-S bond formation is an active area of research that could significantly impact the synthesis of compounds like this compound. nih.gov

A summary of emerging methodologies is presented in the table below:

| Methodology | Application in Nicotinamide Derivative Research | Potential Impact on this compound Studies |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass determination and structural confirmation of novel derivatives. mdpi.com | Accurate characterization and verification of synthesis. |

| Advanced NMR Spectroscopy | Detailed structural elucidation in solution. mdpi.com | Understanding the three-dimensional structure and electronic environment. |

| Stable Isotope Labeling | Tracing metabolic pathways and quantifying metabolic flux. nih.gov | Elucidating the metabolic fate and mechanism of action. |

| Biocatalysis in Microreactors | Green, efficient, and selective synthesis of derivatives. rsc.org | Sustainable and scalable production for further research. |

| Novel Thiol Derivatization Reagents | Enhanced detection and quantification of thiol-containing compounds. semanticscholar.org | Development of sensitive analytical methods for biological and environmental samples. |

Potential for Advanced Material Science Applications

While the biological activities of nicotinamide derivatives have been a primary focus, their unique chemical structures suggest potential applications in material science. The incorporation of a sulfur atom, as in this compound, can impart specific electronic and coordination properties that may be exploited in the design of advanced materials.

Sulfur-containing organic compounds are known to have interesting properties for materials science, including applications in electronics and polymer chemistry. nih.gov The thioether linkage in this compound could, for example, allow it to act as a ligand for metal ions, potentially forming coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including in catalysis, gas storage, and sensing.

Furthermore, the pyridine (B92270) ring of the nicotinamide moiety possesses electronic properties that could be tuned through substitution. The ethylthio group at the 2-position will modulate the electron density of the ring, which could influence its photophysical properties. This opens up the possibility of designing novel organic materials for applications in light-emitting diodes (OLEDs) or as components of photosensitizers. The inherent biodegradability of many nicotinamide-based compounds could also be an advantage in the development of more sustainable materials.

Integration of Multi-Omics Data in Mechanistic Understanding

A comprehensive understanding of the biological effects of this compound will require a systems-level approach that integrates data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can construct a more complete picture of how this compound influences cellular processes. nih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression patterns in response to treatment with this compound. This could identify cellular pathways that are modulated by the compound. Proteomic studies could then be used to determine if these changes in gene expression translate to alterations in protein levels. Metabolomic analysis would provide insights into how the compound affects the cellular metabolic network, which is particularly relevant given the role of nicotinamide as a precursor to NAD+.

The integration of these multi-omics datasets can help to identify biomarkers of response to the compound and to elucidate its mechanism of action. nih.gov For example, if transcriptomic data shows an upregulation of genes involved in a particular signaling pathway, and proteomic data confirms increased levels of the corresponding proteins, this would provide strong evidence for the involvement of that pathway in the compound's effects. Computational tools and bioinformatics are essential for the analysis and interpretation of these large and complex datasets. researchgate.net

The application of multi-omics approaches to the study of this compound could accelerate the translation of basic research findings into clinical or biotechnological applications. By providing a detailed mechanistic understanding, these studies can guide the design of more effective and targeted interventions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines in preclinical studies?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo work: report sample size justification, randomization, and blinding. For in vitro studies, disclose cell line authentication (e.g., STR profiling) and mycoplasma testing. Cite institutional ethics approvals in all publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.